molecular formula C20H19N5O3 B2565273 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide CAS No. 941975-58-2

2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2565273
CAS No.: 941975-58-2
M. Wt: 377.404
InChI Key: CXFUJZSQZJUPKN-UHFFFAOYSA-N
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Description

2-(3,4-Dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide is a synthetic compound with a complex structure, notable for its unique molecular configuration. It's part of a broader class of molecules used in various scientific fields due to its potential reactivity and versatility in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Initial steps might involve the formation of intermediate compounds through condensation reactions, cyclization, and selective functional group transformations. Reactions are often carried out under controlled conditions of temperature, pressure, and pH to ensure specificity and yield.

Industrial Production Methods

Industrial production may scale these laboratory processes using more robust and cost-effective methods. Continuous flow reactors and high-throughput screening techniques can optimize conditions for large-scale synthesis, ensuring consistency and efficiency. Purification methods such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions including:

  • Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: Gain of hydrogen or loss of oxygen.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and solvents like dimethyl sulfoxide for substitution reactions. Conditions such as inert atmospheres or specific pH levels are maintained to guide these reactions.

Major Products Formed

Reactions typically yield derivatives with modified functional groups or ring structures, which can further be utilized in specialized applications.

Scientific Research Applications

This compound finds extensive use in various fields:

  • Chemistry: As a reagent in synthetic pathways for developing new materials or drugs.

  • Biology: Potential use in studying enzyme interactions or as a marker in biochemical assays.

  • Medicine: Investigated for therapeutic properties and as a lead compound in drug development.

  • Industry: Utilized in the production of high-performance materials or specialized coatings.

Mechanism of Action

The compound’s effects are often mediated through its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate pathways by binding to these targets, altering biochemical pathways and cellular functions. The precise mechanism depends on the biological context and the specific configuration of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-acetamide: Lacks the phenyl group, altering its reactivity and application.

  • N-(o-Tolyl)acetamide: Lacks the complex ring structure, making it less versatile but easier to synthesize.

Uniqueness

The presence of both the phenyl group and the intricate ring structure in 2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(o-tolyl)acetamide provides a unique combination of stability and reactivity, making it a valuable compound in various scientific endeavors.

That should cover the high points! Curious to learn more about any specific aspect of this compound?

Properties

IUPAC Name

2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-14-7-5-6-10-16(14)21-17(26)13-25-19(28)18(27)24-12-11-23(20(24)22-25)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFUJZSQZJUPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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